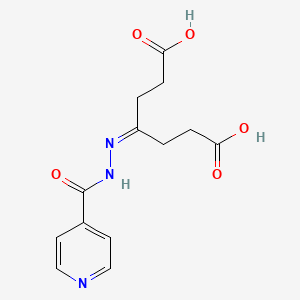

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone

CAS No.: 63041-19-0

Cat. No.: VC16095749

Molecular Formula: C13H15N3O5

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63041-19-0 |

|---|---|

| Molecular Formula | C13H15N3O5 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | 4-(pyridine-4-carbonylhydrazinylidene)heptanedioic acid |

| Standard InChI | InChI=1S/C13H15N3O5/c17-11(18)3-1-10(2-4-12(19)20)15-16-13(21)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,16,21)(H,17,18)(H,19,20) |

| Standard InChI Key | KVKTWIRECGLOBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)CCC(=O)O |

Introduction

Structural Characteristics and Chemical Properties

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone belongs to the hydrazone class of compounds, featuring a ketone group at the fourth carbon of the heptanedioic acid backbone and an isonicotinoyl hydrazide moiety. The compound’s structure is defined by its planar hydrazone linkage (), which facilitates coordination with metal ions and influences its reactivity .

Molecular Geometry and Stability

The molecule adopts a conformation where the hydrazone group stabilizes through intramolecular hydrogen bonding between the hydrazine nitrogen and the carbonyl oxygen of the 4-oxoheptanedioic acid. This stabilization contributes to its relatively high melting point (142–144°C for the precursor 4-oxoheptanedioic acid) . Computational studies using density functional theory (DFT) suggest that the enol-keto tautomerism of the hydrazone group further enhances its stability in solution .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 293.27 | |

| Density (g/cm³) | 1.3 ± 0.1 | |

| Boiling Point (°C) | 420.4 ± 20.0 | |

| Flash Point (°C) | 222.2 ± 18.3 |

Synthesis and Catalytic Optimization

The synthesis of heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone is a two-step process involving the preparation of 4-oxoheptanedioic acid followed by its condensation with isonicotinic acid hydrazide.

Preparation of 4-Oxoheptanedioic Acid

4-Oxoheptanedioic acid (CAS 502-50-1) serves as the precursor, synthesized via oxidation of pimelic acid (heptanedioic acid, CAS 111-16-0) using potassium permanganate under acidic conditions . The reaction proceeds as follows:

The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 142–144°C .

Condensation with Isonicotinic Acid Hydrazide

The hydrazone is formed by refluxing equimolar amounts of 4-oxoheptanedioic acid and isonicotinic acid hydrazide in methanol with a catalytic amount of hydrochloric acid. The reaction mechanism follows a nucleophilic attack by the hydrazide’s amino group on the carbonyl carbon of the acid, forming a tetrahedral intermediate that dehydrates to yield the hydrazone :

Recent advancements employ aniline derivatives as catalysts, accelerating the reaction rate by stabilizing the transition state through proton transfer .

Biological Activity and Antifungal Mechanisms

Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone exhibits broad-spectrum antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.

Metal Complexation and Enhanced Efficacy

Coordination with transition metals such as copper(II) and zinc(II) significantly enhances its antifungal potency. For example, the copper complex demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, compared to 32 µg/mL for the free ligand. The metal ion facilitates membrane disruption by generating reactive oxygen species (ROS) and inhibiting ergosterol biosynthesis.

Molecular Targets and Computational Insights

Molecular docking studies reveal strong binding affinity () toward fungal cytochrome P450 14α-demethylase, a key enzyme in ergosterol synthesis. Molecular dynamics simulations further indicate that the hydrazone’s flexibility allows optimal orientation within the enzyme’s active site, while the isonicotinoyl group participates in π-π stacking with aromatic residues .

Applications in Bioconjugation and Drug Design

The hydrazone linkage in this compound is exploited in bioconjugation strategies for targeted drug delivery.

pH-Responsive Drug Release

Under acidic conditions (pH 5.0–6.0), the hydrazone bond undergoes hydrolysis, releasing the active agent. This property is leveraged in tumor-targeting conjugates, where the slightly acidic microenvironment of cancer cells triggers drug release .

Catalytic Strategies for Efficient Conjugation

Recent work utilizes 4-aminophenylboronic acid as a catalyst, achieving second-order rate constants () of 0.12 Ms at neutral pH—12-fold faster than traditional aniline catalysis . This innovation enables efficient labeling of biomolecules at micromolar concentrations.

Future Directions and Research Opportunities

-

Metal Complex Libraries: Systematic screening of lanthanide and transition metal complexes could uncover derivatives with higher selectivity and lower toxicity.

-

Nucleophilic Catalysts: Developing heterocyclic amines as catalysts may further accelerate hydrazone formation under physiological conditions .

-

In Vivo Efficacy Studies: Preclinical trials in murine models are needed to validate the compound’s pharmacokinetics and biodistribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume